molecular formula C10H16N2O2 B1522459 tert-butyl N-(1-cyanocyclobutyl)carbamate CAS No. 1251923-90-6

tert-butyl N-(1-cyanocyclobutyl)carbamate

Cat. No.: B1522459
CAS No.: 1251923-90-6
M. Wt: 196.25 g/mol
InChI Key: RPZIGBCMWSPPGF-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-cyanocyclobutyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. The tert-butyl group in this compound provides steric hindrance, making it a useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyanocyclobutyl)carbamate typically involves the reaction of 1-cyanocyclobutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-cyanocyclobutyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or alcohols.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.

Major Products Formed:

    Hydrolysis: 1-cyanocyclobutylamine and carbon dioxide.

    Substitution: Various substituted carbamates depending on the nucleophile used.

    Reduction: 1-aminocyclobutylamine.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(1-cyanocyclobutyl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine .

Biology and Medicine: The compound is used in the synthesis of pharmaceuticals where protection of amine groups is necessary during multi-step synthesis. It ensures that the amine functionality remains intact until the final deprotection step .

Industry: In the chemical industry, it is used in the production of agrochemicals and other fine chemicals where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(1-cyanocyclobutyl)carbamate is unique due to the presence of the cyanocyclobutyl group, which provides additional reactivity and steric properties compared to other carbamates. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

tert-butyl N-(1-cyanocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZIGBCMWSPPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179748
Record name Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251923-90-6
Record name Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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